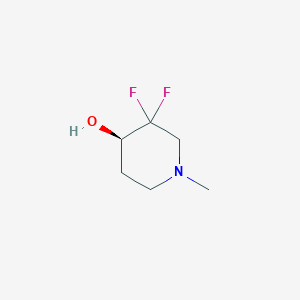

(R)-3,3-difluoro-1-methylpiperidin-4-ol

描述

Significance of Fluorine in Organic Chemistry and Medicinal Chemistry Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic potential. acs.orgtandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. tandfonline.comnih.gov Placing fluorine atoms at metabolically vulnerable positions in a drug candidate can block oxidation and prolong its active duration in the body. nih.gov

Altered Physicochemical Properties: Fluorine's high electronegativity can significantly alter a molecule's electronic properties, affecting its acidity or basicity (pKa). This can improve a drug's absorption and bioavailability. nih.gov

Enhanced Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets like proteins and enzymes, including hydrogen bonds and dipole-dipole interactions. This can lead to more potent and selective binding to the intended target. tandfonline.comtandfonline.com

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. nih.gov

The presence of the geminal difluoro group at the 3-position of the piperidine (B6355638) ring in (R)-3,3-difluoro-1-methylpiperidin-4-ol is a key feature, offering these benefits to the larger molecules it is used to construct.

Role of Piperidine Derivatives as Versatile Building Blocks in Synthesis

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of pharmaceutical chemistry. researchgate.netnih.gov It is one of the most common heterocyclic scaffolds found in FDA-approved drugs and natural alkaloids. researchgate.netencyclopedia.pubarizona.edu

Piperidine derivatives are valued for several reasons:

Structural Versatility: The piperidine ring is a non-flat, saturated ring that can adopt various conformations, allowing it to present its substituents in precise three-dimensional arrangements for optimal interaction with biological targets.

Broad Biological Activity: The piperidine motif is present in drugs across a vast range of therapeutic areas, including antipsychotics, analgesics, antihistamines, and anticancer agents. encyclopedia.pubarizona.eduresearchgate.net

Synthetic Accessibility: A multitude of synthetic methods exist to create and modify piperidine rings, making them readily available starting materials for complex syntheses. nih.gov

This compound combines the proven utility of the piperidine scaffold with the advantageous properties of fluorine, making it a desirable building block for novel drug candidates. nih.govnih.gov

Historical and Current Context of this compound in Academic Endeavors

While extensive academic literature focusing solely on this compound is not widespread, its importance is evident from its use as an intermediate in patent literature and its availability from specialty chemical suppliers. The development of synthetic routes to access fluorinated piperidines has been a significant area of research. mdpi.comnih.gov

Historically, the synthesis of such specifically substituted chiral heterocycles was challenging. acs.org However, modern synthetic methods, including asymmetric hydrogenation and diastereoselective reductions, have made compounds like this more accessible for research and development. mdpi.com Currently, this compound and its analogs are primarily used as building blocks in the discovery of new therapeutic agents. For instance, related difluoropiperidine scaffolds have been investigated for developing selective dopamine (B1211576) D4 receptor antagonists. nih.gov

Scope and Objectives of Research on this Specific Chiral Fluorinated Heterocycle

Research involving this compound is primarily driven by the objective of synthesizing novel, patentable, and effective drug candidates. The specific structural features of this compound are intended to address common challenges in drug development.

The primary research objectives for using this building block include:

Improving Metabolic Profiles: The difluoro group is strategically placed to block potential sites of metabolism on the piperidine ring, aiming to create drug candidates with improved pharmacokinetic properties. acs.org

Fine-Tuning Receptor Affinity and Selectivity: The rigid, chiral structure allows for precise orientation of functional groups. Chemists use this to optimize how the final molecule fits into the binding site of a specific biological target, potentially increasing potency and reducing off-target effects.

Exploring Novel Chemical Space: By combining fluorination with a chiral piperidine core, researchers can create novel molecular architectures that may lead to new biological activities or intellectual property.

In essence, this compound is not typically the subject of research itself, but rather a sophisticated tool used to achieve the broader goal of discovering next-generation therapeutics. Its value lies in the properties it confers to the final, more complex molecules it helps to create.

Structure

3D Structure

属性

分子式 |

C6H11F2NO |

|---|---|

分子量 |

151.15 g/mol |

IUPAC 名称 |

(4R)-3,3-difluoro-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m1/s1 |

InChI 键 |

BSUIXAFRVBJAOF-RXMQYKEDSA-N |

手性 SMILES |

CN1CC[C@H](C(C1)(F)F)O |

规范 SMILES |

CN1CCC(C(C1)(F)F)O |

产品来源 |

United States |

Synthetic Methodologies for R 3,3 Difluoro 1 Methylpiperidin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of (R)-3,3-difluoro-1-methylpiperidin-4-ol reveals several potential disconnection points. The primary bond formations to consider are the C-N bonds of the piperidine (B6355638) ring and the C-C bonds adjacent to the functional groups. A key precursor that emerges from this analysis is the corresponding ketone, 3,3-difluoro-1-methylpiperidin-4-one. The stereoselective reduction of this ketone would be a direct and efficient way to install the chiral hydroxyl group.

Further disconnection of the piperidine ring of the ketone precursor could lead to acyclic precursors. One plausible strategy involves the formation of the piperidine ring via a lactam intermediate. This lactam can be envisioned as arising from a difluorinated δ-amino acid derivative, which in turn could be assembled from simpler starting materials through methods such as a 1,4-addition of a difluoroacetate (B1230586) equivalent to an α,β-unsaturated nitrile.

Key Synthetic Challenges Associated with Geminal Difluorination and Chiral Induction

The synthesis of this compound is complicated by two primary synthetic hurdles:

Geminal Difluorination: The introduction of two fluorine atoms onto the same carbon atom is a non-trivial transformation. Traditional methods often require harsh reagents and may lack selectivity. Modern techniques, such as the use of electrophilic fluorinating agents on enolates or related species, offer more controlled approaches. However, achieving high yields and avoiding side reactions, such as monofluorination or the formation of regioisomers, remains a significant challenge.

Chiral Induction: Establishing the (R)-stereocenter at the C4 position with high enantiomeric excess is the second major challenge. This can be approached through several strategies, each with its own set of complexities. Asymmetric reduction of the precursor ketone requires a suitable chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the carbonyl group. Alternatively, the chirality can be introduced earlier in the synthetic sequence using chiral auxiliaries or by starting from a chiral pool material.

Enantioselective Synthesis Routes

The development of enantioselective routes to this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The following sections explore the main strategies for achieving this.

Asymmetric Catalysis in C-F Bond Formation

While the direct asymmetric geminal difluorination of a methylene (B1212753) group adjacent to a chiral center is a developing area, a more established approach involves the asymmetric reduction of a prochiral ketone. In the context of synthesizing this compound, this would involve the enantioselective reduction of 3,3-difluoro-1-methylpiperidin-4-one.

A variety of chiral catalysts, including those based on transition metals like ruthenium, rhodium, and iridium, paired with chiral ligands, have been successfully employed for the asymmetric reduction of ketones. More recently, biocatalysis using ketoreductases has emerged as a powerful tool for the synthesis of chiral alcohols with high enantioselectivity. These enzymes often operate under mild conditions and can exhibit exquisite stereocontrol.

Table 1: Conceptual Asymmetric Reduction of 3,3-difluoro-1-methylpiperidin-4-one

| Catalyst Type | Chiral Ligand/Enzyme | Expected Product | Potential Advantages |

| Transition Metal | Chiral phosphine (B1218219) ligands (e.g., BINAP) | This compound | High turnover numbers, well-established methods. |

| Biocatalysis | Ketoreductase (KRED) | This compound | High enantioselectivity, mild reaction conditions, environmentally benign. |

This table presents conceptual approaches, as specific published data for the asymmetric reduction of this exact substrate is limited.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. In the synthesis of the target molecule, a chiral auxiliary could be attached to the nitrogen atom of a precursor. This auxiliary would then control the stereoselective reduction of the C4-keto group. For instance, a chiral benzylamine (B48309) derivative could be used to form an N-substituted piperidinone. After the diastereoselective reduction of the ketone, the chiral auxiliary would be cleaved to yield the desired enantiomer of the product. The choice of the chiral auxiliary and the reducing agent is critical for achieving high diastereoselectivity.

Chiral Pool Strategies for Accessing the (R)-Configuration

A chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to synthesize the target molecule. For this compound, a suitable starting material would be a readily available chiral compound containing a portion of the piperidine ring with the desired stereochemistry. For example, a chiral amino acid or a carbohydrate derivative could potentially be elaborated through a series of transformations, including the introduction of the geminal difluoro group and ring formation, to yield the target compound. While elegant, this approach can sometimes be lengthy and may require significant synthetic modifications of the initial chiral starting material.

Diastereoselective Synthesis of Precursors and Intermediates

A key strategy for the synthesis of 3,3-difluoropiperidines involves a multi-step sequence starting from acyclic precursors. A notable method, reported by Surmont et al., provides a general route to 4-substituted 3,3-difluoropiperidines and can be adapted for the synthesis of the precursor to our target molecule. nih.gov

The synthesis commences with a 1,4-addition of ethyl bromodifluoroacetate to a suitably substituted acrylonitrile (B1666552) in the presence of copper powder. The resulting adduct undergoes borane (B79455) reduction of the nitrile group to an amine, which then cyclizes to form a 3,3-difluoropiperidin-2-one (B1421821) (a lactam). Subsequent reduction of the lactam and the ester group, followed by N-methylation and selective oxidation, would lead to the key intermediate, 3,3-difluoro-1-methylpiperidin-4-one. The diastereoselectivity of the reduction steps is a critical consideration in this sequence.

Table 2: General Diastereoselective Synthesis of a 3,3-Difluoropiperidin-4-one Precursor

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | 1,4-Addition | Ethyl bromodifluoroacetate, acrylonitrile derivative, Cu powder | Difluorinated nitrile |

| 2 | Nitrile Reduction & Cyclization | Borane (BH₃), then workup | 3,3-Difluoropiperidin-2-one |

| 3 | Lactam & Ester Reduction | Strong reducing agent (e.g., LiAlH₄) | 3,3-Difluoropiperidin-4-methanol |

| 4 | N-Methylation | Formaldehyde, formic acid (Eschweiler-Clarke) | 1-Methyl-3,3-difluoropiperidin-4-methanol |

| 5 | Oxidation | Mild oxidizing agent (e.g., PCC, Swern) | 3,3-Difluoro-1-methylpiperidin-4-one |

This table is based on the general methodology reported by Surmont et al. and represents a plausible route to the key ketone precursor. nih.gov

Development of Novel Synthetic Pathways

The construction of the this compound molecule presents several synthetic challenges, including the stereoselective introduction of the hydroxyl group and the gem-difluoro moiety. Research in this area has explored various innovative approaches to address these challenges.

Exploration of Organocatalytic and Metal-Catalyzed Transformations

While specific organocatalytic or metal-catalyzed transformations for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles from related syntheses can be applied.

Metal-Catalyzed Approaches: A plausible and frequently employed strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a multi-step sequence initiated by a copper-catalyzed 1,4-addition. A general methodology reported for the synthesis of similar structures involves the addition of ethyl bromodifluoroacetate to a suitably substituted acrylonitrile in the presence of copper powder. nih.gov This initial step is followed by a series of transformations including reduction of the cyano group, lactamization, and subsequent reduction of the lactam to yield the piperidine ring. nih.gov To obtain the target N-methylated compound, this general strategy would need to be adapted, likely starting with an N-methylated substrate or introducing the methyl group at a later stage.

The enantioselective aspect of the synthesis can be addressed through the resolution of a racemic intermediate or the final product. For instance, enzymatic resolution has proven effective for separating enantiomers of related fluorinated hydroxypiperidines. nih.gov

Organocatalytic Approaches: Organocatalysis offers a powerful tool for the enantioselective synthesis of complex molecules, often avoiding the use of heavy metals. For the synthesis of fluorinated piperidines, organocatalytic methods could potentially be employed for the asymmetric fluorination of a suitable piperidone precursor or for an enantioselective aldol (B89426) or Mannich reaction to construct the chiral center. While direct application to this compound is not explicitly detailed, the principles of organocatalytic fluorination and asymmetric catalysis are well-established and represent a promising area for future research in the synthesis of this specific compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Based on general synthetic strategies for related compounds, key optimization parameters would include the choice of solvent, temperature, catalyst loading, and reaction time for each step of the synthetic sequence.

A hypothetical optimized pathway to the racemic 3,3-difluoro-1-methylpiperidin-4-ol, based on established methodologies for similar compounds, is outlined below.

Table 1: Hypothetical Optimized Synthesis of Racemic 3,3-difluoro-1-methylpiperidin-4-ol

| Step | Reaction | Reagents and Conditions | Potential Yield |

| 1 | 1,4-Addition | Ethyl bromodifluoroacetate, N-methyl-2-cyano-2-propenamide, Copper powder, DMSO | Moderate to Good |

| 2 | Nitrile Reduction | Borane-dimethyl sulfide (B99878) complex (BMS), THF | Good |

| 3 | Lactamization | Heat or mild acid/base catalysis | High |

| 4 | Lactam Reduction | Lithium aluminum hydride (LiAlH₄), THF | Good |

This table is a hypothetical representation based on analogous syntheses and would require experimental validation for precise yields and optimal conditions.

The final step to obtain the desired (R)-enantiomer would involve chiral resolution. Enzymatic acylation using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) is a common and effective method for resolving racemic alcohols. nih.gov This process selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

Large-Scale Preparative Methods for Research Applications

The availability of this compound from various chemical suppliers suggests that scalable synthetic routes have been developed, likely within industrial or specialized custom synthesis settings. For large-scale preparation, several factors must be considered, including the cost and availability of starting materials, the safety of the reactions, and the ease of purification.

A potential large-scale synthesis would likely follow a convergent approach, minimizing the number of linear steps. The synthesis of the key precursor, 3,3-difluoro-1-methyl-4-piperidone, would be a critical aspect. The reduction of this piperidone would then yield the racemic alcohol, which can be resolved on a larger scale using techniques such as preparative chiral high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography. Alternatively, enzymatic resolution can also be scaled up effectively.

Comparison of Synthetic Efficiency and Green Chemistry Principles across Methodologies

A comprehensive comparison of synthetic methodologies for this compound is challenging due to the limited number of published, detailed routes. However, a general assessment can be made based on analogous syntheses.

Table 2: Comparative Analysis of Potential Synthetic Approaches

| Methodology | Advantages | Disadvantages | Green Chemistry Considerations |

| Multi-step synthesis via 1,4-addition | Based on established and reliable reactions. | Long linear sequence can lead to lower overall yield. Use of stoichiometric copper and borane reagents. | Use of copper is a drawback. Borane reagents are hazardous. Multiple steps generate more waste. |

| Asymmetric reduction of a piperidone precursor | Potentially shorter route to the enantiopure product. | Requires an efficient and highly enantioselective catalyst. Synthesis of the difluorinated piperidone precursor can be challenging. | Use of catalytic amounts of metal or organocatalyst is advantageous. Fewer steps can reduce waste. |

| Enzymatic resolution of the racemic alcohol | High enantioselectivity is often achievable. Mild reaction conditions. | A 50% theoretical maximum yield for the desired enantiomer from the racemate. Requires an additional separation step. | Enzymes are biodegradable catalysts. Reactions are often run in greener solvents. |

From a green chemistry perspective, an ideal synthesis would involve a catalytic, enantioselective process with high atom economy and minimal use of hazardous reagents and solvents. While the currently inferred methods rely on some less-than-ideal reagents, the potential for employing enzymatic resolution represents a significant step towards a more sustainable process. Future research will likely focus on developing more direct, catalytic asymmetric routes to this compound to improve both efficiency and environmental impact.

Stereochemical Investigations of R 3,3 Difluoro 1 Methylpiperidin 4 Ol

Conformational Analysis of the Piperidine (B6355638) Ring

The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of substituents, particularly electronegative fluorine atoms, can significantly alter the conformational landscape.

Influence of Geminal Difluorine and N-Methyl Substitution on Ring Conformation

The presence of a geminal difluoro group at the C3 position and a methyl group on the nitrogen atom of (R)-3,3-difluoro-1-methylpiperidin-4-ol introduces several competing stereoelectronic effects that dictate the preferred conformation of the piperidine ring.

The N-methyl group can exist in either an axial or equatorial orientation. Generally, for N-methylpiperidine itself, the equatorial conformation is favored due to reduced 1,3-diaxial interactions. wikipedia.orgnih.gov In the case of this compound, the conformational equilibrium of the N-methyl group will also be influenced by interactions with the C3 gem-difluoro group and the C4 hydroxyl group.

Spectroscopic and Computational Approaches to Conformational Preferences

The conformational preferences of fluorinated piperidines like this compound are elucidated through a combination of spectroscopic techniques and computational modeling.

Computational Chemistry offers a complementary approach to understanding conformational preferences. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the different possible chair and boat conformations of this compound and calculate their relative energies. nih.gov These calculations can account for the various steric and electronic effects, including hyperconjugation and electrostatic interactions, to predict the most stable conformer. rsc.org Solvation models can also be incorporated to understand how the conformational equilibrium might shift in different solvent environments. nih.gov

| Parameter | Spectroscopic Method | Computational Method | Information Gained |

| Dihedral Angles | 1H NMR (3JHH coupling constants) | DFT Geometry Optimization | Ring conformation, substituent orientation |

| Relative Energies | - | DFT Single Point Energy Calculations | Conformational stability |

| Electronic Effects | 19F NMR (chemical shifts) | Natural Bond Orbital (NBO) Analysis | Hyperconjugation, electrostatic interactions |

| Proximity | 1H-19F NOE/HOESY | - | Through-space interactions |

Chiral Purity Determination and Enantiomeric Excess Methodologies

As this compound is a chiral compound, the determination of its enantiomeric purity is crucial. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

Chromatographic Techniques for Chiral Resolution (e.g., Chiral HPLC, Chiral GC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good separation. nih.gov In some cases, pre-column derivatization of the analyte with a chiral or achiral reagent may be necessary to improve its chromatographic properties or detectability. nih.gov

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to chiral HPLC, chiral GC employs a capillary column coated with a CSP. Cyclodextrin derivatives are common CSPs for chiral GC and are capable of separating a wide range of enantiomers, including those of amines and alcohols. For a compound like this compound, derivatization of the hydroxyl and/or the secondary amine group might be necessary to increase its volatility and improve separation.

| Technique | Chiral Stationary Phase (Example) | Mobile/Carrier Gas (Example) | Detection |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | UV, MS |

| Chiral GC | Cyclodextrin-based (e.g., β-DEX™) | Helium, Hydrogen | FID, MS |

Spectroscopic Methods for Enantiomeric Ratio Assessment (e.g., Chiral NMR)

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful alternative to chromatographic methods for determining enantiomeric excess. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers in solution. This results in the differentiation of NMR signals for the two enantiomers, allowing for their quantification by integration.

For this compound, 19F NMR is particularly advantageous due to the high sensitivity of the fluorine nucleus and the large chemical shift dispersion, which often leads to baseline-resolved signals for the enantiomers. The addition of a chiral solvating agent, such as a derivative of (R)- or (S)-1,1'-bi-2-naphthol (BINOL), can induce separate 19F NMR signals for the (R) and (S) enantiomers. nih.gov The relative areas of these signals directly correspond to the enantiomeric ratio.

Alternatively, the compound can be derivatized with a chiral reagent, such as Mosher's acid chloride, to form diastereomeric esters. The 1H or 19F NMR spectra of these diastereomers will exhibit distinct signals that can be integrated to determine the enantiomeric excess.

| NMR Method | Chiral Auxiliary | Observed Nucleus | Principle |

| Chiral Solvating Agent | (R)- or (S)-BINOL derivative | 19F, 1H | Formation of transient diastereomeric solvates |

| Chiral Derivatizing Agent | Mosher's Acid Chloride | 1H, 19F | Formation of stable diastereomeric esters |

Stereochemical Stability and Potential for Epimerization

The stereochemical stability of this compound is an important consideration, particularly with respect to the chiral center at C4. Epimerization is the process by which one stereoisomer is converted into its diastereomer, which in this case would involve the inversion of the stereochemistry at the C4 position to form (S)-3,3-difluoro-1-methylpiperidin-4-ol.

The C4 carbon in this compound is a stereocenter bearing a hydroxyl group. Epimerization at this center would require the breaking and reforming of the C-O or C-H bond. Under typical physiological or ambient conditions, the C-O bond is generally stable. However, under certain chemical conditions, such as in the presence of strong acids or bases, or at elevated temperatures, the potential for epimerization exists.

For instance, oxidation of the C4 hydroxyl group to a ketone would result in the loss of the chiral center at this position. Subsequent reduction of the ketone could then lead to a mixture of both the (R) and (S) epimers.

The presence of the geminal difluoro group at the adjacent C3 position can influence the stability of the C4 stereocenter. The strong electron-withdrawing nature of the fluorine atoms can affect the acidity of the C4 proton and the reactivity of the C4 hydroxyl group, potentially influencing the propensity for epimerization under certain conditions. However, detailed studies on the epimerization of this specific compound are not widely available in the public domain. General principles of stereochemical stability in related fluorinated heterocyclic systems suggest that while the C-F bonds themselves are very strong, the electronic influence of fluorine can modulate the reactivity of neighboring functional groups. beilstein-journals.org

Absolute Configuration Assignment and Verification

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in its chemical characterization, particularly for compounds with potential applications in pharmacology and materials science. For the specific compound, this compound, a comprehensive search of the scientific literature and chemical databases did not yield specific experimental studies detailing the definitive assignment and verification of its absolute stereochemistry.

In the absence of direct experimental data such as X-ray crystallographic analysis or dedicated stereochemical studies for this compound, the assignment of its (R)-configuration is presumed to be based on the stereochemistry of the chiral starting materials or intermediates used in its synthesis. This is a common practice in synthetic chemistry, where the stereochemical integrity of a chiral center is maintained throughout a reaction sequence.

While specific data for the target compound is not publicly available, the absolute configuration of chiral fluorinated piperidines and related compounds is typically determined and verified through a variety of established analytical techniques. These methods provide detailed structural information, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Common Methodologies for Absolute Configuration Determination:

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its stereochemistry. To date, no published X-ray crystal structure for this compound has been found.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. This technique is particularly valuable for molecules that are difficult to crystallize. Studies on other fluorinated piperidines have demonstrated the utility of VCD in elucidating their conformational preferences and stereochemistry. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. While it does not directly determine the absolute configuration, it can be used to resolve a racemic mixture. The separated enantiomers can then be subjected to other analytical methods, such as polarimetry or VCD, to assign the absolute configuration. The development of specific chiral HPLC methods would be a crucial step in the analytical characterization of 3,3-difluoro-1-methylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this method, a chiral molecule is reacted with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will exhibit distinct signals, and analysis of these differences can allow for the determination of the absolute configuration of the original molecule.

Although detailed experimental findings for this compound are not available in the current body of scientific literature, the application of the aforementioned techniques would be the standard approach to rigorously verify its absolute configuration.

Chemical Reactivity and Transformations of R 3,3 Difluoro 1 Methylpiperidin 4 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a primary site for functionalization, enabling the introduction of a variety of substituents through well-established synthetic methodologies.

The hydroxyl group of (R)-3,3-difluoro-1-methylpiperidin-4-ol is expected to undergo standard esterification and etherification reactions. While specific literature on this exact compound is limited, the reactivity can be predicted based on general principles and related structures.

Esterification: The formation of esters can be achieved through reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would likely yield the corresponding ester. Similarly, coupling with a carboxylic acid using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a feasible route.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. Given the presence of the tertiary amine, care must be taken to avoid competing N-alkylation reactions.

In a study on the synthesis of related 4-substituted 3,3-difluoropiperidines, the analogous compound 4-benzyloxy-3,3-difluoropiperidine was successfully prepared, demonstrating the feasibility of forming ether linkages at the C-4 position of the 3,3-difluoropiperidine (B1349930) scaffold. nih.gov

| Reaction Type | Reagents | Expected Product |

| Esterification | Acyl chloride, Base | (R)-1-methyl-3,3-difluoropiperidin-4-yl ester |

| Etherification | NaH, Alkyl halide | 4-alkoxy-(R)-1-methyl-3,3-difluoropiperidine |

Oxidation: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 3,3-difluoro-1-methylpiperidin-4-one. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant would depend on the desired reaction conditions and scale. The resulting ketone is a valuable intermediate for further functionalization, such as in the synthesis of amines via reductive amination.

Reduction: While the C-4 position is already a secondary alcohol, it is important to note that its precursor, 3,3-difluoro-1-methylpiperidin-4-one, can be reduced to form this compound. This reduction can be achieved using various reducing agents. For stereoselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation would be employed to favor the formation of the (R)-enantiomer.

| Transformation | Starting Material | Reagents | Product |

| Oxidation | This compound | DMP, PCC, or Swern conditions | 3,3-difluoro-1-methylpiperidin-4-one |

| Reduction | 3,3-difluoro-1-methylpiperidin-4-one | NaBH4, LiAlH4, or chiral reducing agents | This compound |

Transformations Involving the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom in the piperidine ring is a key site for modifications that can influence the compound's physical and biological properties.

N-Alkylation: As a tertiary amine, the piperidine nitrogen in this compound can undergo quaternization upon reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This transformation would introduce a permanent positive charge and significantly alter the molecule's properties.

It is also conceivable to synthesize this compound from a precursor secondary amine, (R)-3,3-difluoropiperidin-4-ol, via N-methylation.

N-Acylation: While the nitrogen is already methylated, it is relevant to consider the N-acylation of the parent secondary amine, (R)-3,3-difluoropiperidin-4-ol. This reaction, typically carried out with acyl chlorides or acid anhydrides, would yield the corresponding N-acyl derivative. N-acylation is a common strategy to modify the basicity and lipophilicity of piperidine-containing compounds.

The literature does not provide specific examples of ring expansion or contraction starting from this compound. However, general methodologies for such transformations on piperidine rings exist.

Ring Expansion: Certain palladium-catalyzed rearrangements of 2-vinylpiperidines have been shown to lead to two-carbon ring expansions to form azepane and azocane (B75157) derivatives. chemrxiv.org To apply such a strategy to the target compound, the piperidine ring would first need to be appropriately functionalized, for example, by introducing a vinyl group.

Ring Contraction: Photomediated ring contractions of α-acylated cyclic piperidines have been reported to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This would require initial N-acylation of a precursor secondary amine followed by further functionalization to install the necessary α-acyl group. Another approach involves the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. acs.org The applicability of these methods to the 3,3-difluoro-substituted system remains to be explored.

Reactivity of the Geminal Difluoro Moiety

The geminal difluoro group at the C-3 position significantly influences the properties and reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atoms can affect the pKa of the neighboring nitrogen and the reactivity of adjacent functional groups.

The C-F bonds are generally stable under a wide range of reaction conditions. The geminal difluoro group is not typically a site for direct nucleophilic or electrophilic attack under standard synthetic transformations. Its primary role is to modulate the electronic properties of the molecule and to introduce conformational constraints. The stability of the gem-difluoro moiety makes it a desirable feature in the design of metabolically robust drug candidates. While some reactions involving β-fluoride elimination are known in other systems, this is not a commonly observed reactivity for saturated gem-difluorinated piperidines under typical synthetic conditions.

Stability and Potential for Nucleophilic Substitution or Elimination

The presence of the two fluorine atoms at the C3 position significantly impacts the stability of the piperidine ring and the reactivity of the adjacent C4-hydroxyl group. The strong carbon-fluorine bonds and the inductive effect of the fluorine atoms are expected to enhance the thermal and chemical stability of the molecule.

The potential for nucleophilic substitution at the C4 position is influenced by the nature of the activating agent and the nucleophile. Direct displacement of the hydroxyl group is generally unfavorable and would require prior activation, for instance, by conversion to a better leaving group such as a tosylate or mesylate. However, the electron-withdrawing nature of the gem-difluoro group at the adjacent C3 position would likely disfavor the formation of a carbocationic intermediate at C4, making an SN1-type mechanism less probable. Conversely, the same inductive effect could render the C4 carbon more electrophilic, potentially facilitating an SN2-type displacement by a strong nucleophile, assuming steric hindrance is not prohibitive.

Elimination reactions to form a double bond between C3 and C4 or C4 and C5 are also a consideration, particularly under acidic or basic conditions with heat. The acidity of the proton at C4 is enhanced by the adjacent gem-difluoro group, which could facilitate an E1cb-type mechanism under basic conditions. Under acidic conditions, protonation of the hydroxyl group followed by loss of water could lead to an E1 or E2 elimination, with the regioselectivity being influenced by the stability of the resulting alkene.

Role in Modulating Adjacent Functional Group Reactivity

The gem-difluoro group at the C3 position exerts a significant electronic effect on the neighboring C4-hydroxyl group. The strong electron-withdrawing nature of the two fluorine atoms is known to decrease the pKa of nearby acidic protons. In the case of this compound, this would make the hydroxyl proton more acidic compared to its non-fluorinated counterpart. This enhanced acidity can influence its reactivity in reactions such as esterification or etherification, potentially allowing for these reactions to occur under milder basic conditions.

Furthermore, the basicity of the piperidine nitrogen is also attenuated by the inductive effect of the gem-difluoro group. acs.org This reduction in basicity can be advantageous in certain synthetic transformations where the nucleophilicity of the nitrogen needs to be tempered to avoid side reactions. acs.org

Regioselectivity and Diastereoselectivity in Multi-Functional Group Transformations

The inherent chirality of this compound, with a defined stereocenter at the C4 position, introduces the potential for diastereoselectivity in reactions that generate a new stereocenter. For instance, in an oxidation reaction of the C4-hydroxyl to a ketone, subsequent reduction could lead to the formation of either the (R,R) or (R,S) diastereomer of the corresponding 3,3-difluoropiperidin-4-ol. The outcome of such a reaction would be highly dependent on the steric and electronic environment created by the existing chiral center and the reagents employed.

In transformations involving other positions of the piperidine ring, the existing stereochemistry at C4, in conjunction with the gem-difluoro group at C3, would be expected to direct the approach of incoming reagents. This stereochemical influence is a critical consideration in the design of synthetic routes utilizing this building block for the construction of more complex, stereochemically defined molecules.

Mechanistic Studies of Key Reactions

While specific mechanistic studies for reactions involving this compound are not extensively documented in the public domain, the reactivity of analogous fluorinated systems provides valuable insights. For example, the reactions of the hydroxyl group, such as oxidation, esterification, or etherification, would likely follow well-established mechanisms for secondary alcohols.

The influence of the gem-difluoro group on reaction mechanisms is an area of active interest. For instance, in the case of a nucleophilic substitution at C4, theoretical and experimental studies on related fluorinated compounds could help elucidate whether the reaction proceeds through a classical SN2 pathway or if alternative mechanisms, potentially involving neighboring group participation or altered transition state geometries due to the electronic effects of fluorine, are at play.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and it is particularly powerful in the case of complex stereochemistries and the presence of NMR-active nuclei like fluorine.

A comprehensive analysis using a suite of multi-dimensional NMR experiments is necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the (R)-3,3-difluoro-1-methylpiperidin-4-ol molecule.

Correlation Spectroscopy (COSY) experiments establish the connectivity between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton at C4 and the adjacent methylene (B1212753) protons at C5, as well as between the protons of the ethylamine (B1201723) bridge (C2 and C6) and the N-methyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the through-space proximity of protons, which is critical for confirming the stereochemistry and conformational preferences of the molecule. In the case of this compound, NOESY can help to establish the relative orientation of the hydroxyl group and the protons on the piperidine (B6355638) ring.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts based on these multi-dimensional techniques is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | 2.35 (s, 3H) | 46.5 | C2, C6 |

| H-2ax, H-2eq | 2.80 (m, 1H), 2.65 (m, 1H) | 60.8 (t, J=25 Hz) | C3, C6, N-CH₃ |

| H-4 | 3.90 (m, 1H) | 70.2 (t, J=22 Hz) | C2, C3, C5, C6 |

| H-5ax, H-5eq | 2.10 (m, 1H), 1.95 (m, 1H) | 34.1 | C3, C4, C6 |

| H-6ax, H-6eq | 3.10 (m, 1H), 2.90 (m, 1H) | 55.7 | C2, C5, N-CH₃ |

| C-3 | - | 124.5 (t, J=245 Hz) | - |

| OH | 4.50 (br s, 1H) | - | - |

Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on solvent and other experimental conditions.

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms. nih.gov Given that the natural abundance of ¹⁹F is 100%, it is a powerful tool for analyzing fluorinated compounds. nih.gov In this compound, the two fluorine atoms at the C3 position are diastereotopic, meaning they are in chemically non-equivalent environments and are expected to exhibit distinct signals in the ¹⁹F NMR spectrum.

A representative ¹⁹F NMR data table is shown below:

| Fluorine Atom | ¹⁹F Chemical Shift (ppm) | Key Couplings (Hz) |

| Faxial | -115.2 | ²JFF = 240, ³JH4F = 28, ³JH2axF = 35, ³JH2eqF = 12 |

| Fequatorial | -125.8 | ²JFF = 240, ³JH4F = 15, ³JH2axF = 10, ³JH2eqF = 4 |

Note: This is a representative table. Actual chemical shifts and coupling constants can vary.

The piperidine ring in this compound is not static and undergoes conformational exchange, primarily through a chair-chair interconversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide quantitative information about the energy barriers associated with these conformational changes.

At low temperatures, the rate of chair-chair interconversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons (and fluorine atoms) can be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites merge into a single, broad peak. Above this temperature, a single time-averaged signal is observed.

By analyzing the lineshape changes as a function of temperature, the free energy of activation (ΔG‡) for the conformational exchange process can be calculated. This provides valuable information about the conformational stability of the piperidine ring. For fluorinated piperidines, the presence of the electronegative fluorine atoms can significantly influence the energy barrier of this process. acs.org

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₁F₂NO), HRMS can confirm the molecular formula with high accuracy, typically to within a few parts per million (ppm).

In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the molecule. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group, loss of the N-methyl group (CH₃), and cleavage of the piperidine ring. The presence of the fluorine atoms will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

A hypothetical HRMS data table is presented below:

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 152.0881 | 152.0879 | Parent ion |

| [M+H-H₂O]⁺ | 134.0775 | 134.0772 | Loss of water |

| [M+H-CH₃]⁺ | 137.0649 | 137.0645 | Loss of methyl group |

| [C₅H₈F₂N]⁺ | 120.0622 | 120.0619 | Cleavage of the C4-C5 bond and loss of CH₂O |

| [C₄H₅F₂N]⁺ | 104.0360 | 104.0357 | Further fragmentation of the piperidine ring |

Note: This is a representative table. Observed m/z values are hypothetical.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to identify the characteristic stretching and bending vibrations of functional groups. In the IR spectrum of this compound, key absorptions would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the alkyl groups, and strong C-F stretching bands.

Raman Spectroscopy , which is based on the inelastic scattering of light, is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and the symmetric C-F stretching vibrations would be expected to show strong signals in the Raman spectrum.

A table of expected vibrational frequencies is provided below:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3400-3200 (broad) | Weak | Stretching |

| C-H (alkyl) | 2950-2850 (strong) | 2950-2850 (strong) | Stretching |

| C-N | 1250-1020 (medium) | 1250-1020 (medium) | Stretching |

| C-F | 1100-1000 (strong) | 1100-1000 (medium) | Stretching |

| C-O | 1260-1000 (strong) | Weak | Stretching |

| Piperidine Ring | - | ~800 (strong) | Ring Breathing |

Note: This is a representative table. Actual frequencies can vary based on the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as confirm the absolute configuration of a chiral center.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the (R) configuration at the C4 stereocenter. It would also provide detailed information about the conformation of the piperidine ring in the crystal lattice, including the puckering parameters and the axial or equatorial positions of the substituents. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

A hypothetical table of key crystallographic parameters is presented below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

| Absolute Configuration | Confirmed as (R) at C4 |

Note: This is a representative table of plausible crystallographic data.

Advanced Chromatographic Techniques for Purity Profiling and Separation Science

The presence of a chiral center and fluorine atoms in this compound necessitates the use of sophisticated chromatographic techniques to ensure its chemical and enantiomeric purity. The following sections detail the application of HPLC, SFC, and GC for the comprehensive analysis of this compound.

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. For a chiral compound like this compound, both reversed-phase and chiral HPLC methods are crucial.

Reversed-Phase HPLC (RP-HPLC) is typically employed for assessing the chemical purity of the compound, separating it from starting materials, by-products, and other process-related impurities. A C18 column is a common choice for such separations. google.com

Chiral HPLC is essential for determining the enantiomeric purity of this compound, ensuring that it is substantially free of its (S)-enantiomer. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantiomeric separation of a broad range of chiral compounds. csfarmacie.cznih.gov

Illustrative HPLC Method Parameters for Purity Analysis

Disclaimer: The following data is representative and for illustrative purposes, as specific methods for this compound are not publicly documented.

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Isocratic: n-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |

| Gradient | 5% B to 95% B over 20 min | N/A |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

| Expected (R)-enantiomer Retention Time | ~8.5 min | ~12.3 min |

| Expected (S)-enantiomer Retention Time | N/A | ~14.8 min |

SFC has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry, often providing faster and more efficient separations than HPLC. americanpharmaceuticalreview.comfagg.be Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption. nih.gov

For the analysis of this compound, SFC is particularly well-suited for high-throughput screening of chiral stationary phases and for preparative-scale separations to isolate the desired enantiomer. The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in resolution. fagg.be

Illustrative SFC Method Parameters for Enantiomeric Separation

Disclaimer: The following data is representative and for illustrative purposes, as specific methods for this compound are not publicly documented.

| Parameter | SFC Method |

| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Supercritical CO₂, B: Methanol |

| Gradient/Isocratic | Isocratic: 15% B |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 215 nm |

| Column Temp. | 35 °C |

| Expected (R)-enantiomer Retention Time | ~3.2 min |

| Expected (S)-enantiomer Retention Time | ~4.1 min |

Gas Chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. While the target compound itself may require derivatization to increase its volatility for GC analysis, this method is highly effective for detecting volatile organic impurities that may be present from the synthesis.

In the context of fluorinated piperidines, GC analysis, often coupled with mass spectrometry (GC-MS), can be employed to determine the diastereomeric ratio of related compounds, which may be relevant if additional stereocenters are present in synthetic precursors or side products. americanpharmaceuticalreview.com

Illustrative GC Method Parameters for Impurity Profiling

Disclaimer: The following data is representative and for illustrative purposes, as specific methods for this compound are not publicly documented.

| Parameter | GC-FID/MS Method |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C (FID) |

| Split Ratio | 50:1 |

Computational and Theoretical Studies of R 3,3 Difluoro 1 Methylpiperidin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of (R)-3,3-difluoro-1-methylpiperidin-4-ol. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of medium-sized organic molecules due to its balance of accuracy and computational cost. For fluorinated piperidines, functionals like M06-2X and B3LYP with basis sets such as def2-QZVPP or 6-311+G(d,p) have been shown to provide reliable results. nih.govresearchgate.net

A DFT geometry optimization of this compound would likely reveal a chair conformation for the piperidine (B6355638) ring, which is the most stable arrangement for such systems. The presence of the gem-difluoro group at the C3 position and the hydroxyl group at the C4 position would influence the bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters: Disclaimer: The following data is illustrative and based on expected values from computational studies on analogous fluorinated piperidines. Specific experimental or calculated data for this compound is not publicly available.

Table 1: Predicted Ground State Geometry Parameters for this compound (Chair Conformation)| Parameter | Predicted Value |

|---|---|

| C3-F1 Bond Length | ~1.35 Å |

| C3-F2 Bond Length | ~1.35 Å |

| C4-O Bond Length | ~1.42 Å |

| C3-C4 Bond Length | ~1.54 Å |

| N1-C(CH3) Bond Length | ~1.46 Å |

| F1-C3-F2 Bond Angle | ~106° |

Electronic properties such as the dipole moment and Mulliken atomic charges can also be calculated. The high electronegativity of the fluorine and oxygen atoms is expected to lead to a significant molecular dipole moment and substantial partial negative charges on these atoms, with corresponding partial positive charges on the adjacent carbon atoms.

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) or Coupled Cluster (CCSD) theory can be employed. chemscene.com These methods are computationally more intensive but can provide benchmark-quality data for the geometry and electronic structure. Such calculations would be valuable for refining the understanding of subtle stereoelectronic effects, such as hyperconjugation involving the C-F bonds, which are known to influence the conformation of fluorinated heterocycles. nih.gov

Conformational Energy Landscape Profiling and Energetic Minima

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial to identify its low-energy shapes.

The piperidine ring in this compound can exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Within the chair conformation, substituents can be in either axial or equatorial positions. For this molecule, the key conformational question revolves around the orientation of the N-methyl and C4-hydroxyl groups.

Molecular mechanics (MM) force fields can be used for rapid conformational searching to identify all possible low-energy conformers. Subsequently, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, showing how it transitions between different conformational states over time. nih.gov These simulations would reveal the relative energies of the different chair conformers and the energy barriers between them, thus defining the conformational energy landscape. nih.govresearchgate.netresearchgate.netd-nb.info

Illustrative Conformational Analysis: Disclaimer: The following data is illustrative and based on general principles of conformational analysis for substituted piperidines. Specific experimental or calculated data for this compound is not publicly available.

Table 2: Predicted Relative Energies of Major Conformers of this compound| Conformer (Chair Form) | N-Methyl Orientation | C4-OH Orientation | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Axial | 0.0 (most stable) |

| 2 | Equatorial | Equatorial | ~0.5 - 1.5 |

| 3 | Axial | Axial | ~2.0 - 3.0 |

The preference for an equatorial N-methyl group is typical for N-methylpiperidines to avoid steric clashes. The orientation of the C4-hydroxyl group will be influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.net The accuracy of these predictions can be high, especially when systematic errors are corrected for by linear scaling.

Predicted NMR data for this compound would be highly sensitive to the molecule's conformation. For instance, the chemical shifts of the protons on the piperidine ring and the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would differ significantly between conformers with axial versus equatorial hydroxyl groups. Comparing the calculated spectra for different low-energy conformers with experimental data can be a powerful method for determining the dominant conformation in solution.

Illustrative Predicted NMR Data: Disclaimer: The following data is illustrative and based on expected values from computational studies on analogous fluorinated piperidines. Specific experimental or calculated data for this compound is not publicly available.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 | ~45 |

| H2ax, H2eq | ~2.2 - 2.8 | - |

| C2 | - | ~58 |

| C3 | - | ~125 (t, J_CF ≈ 245 Hz) |

| H4 | ~3.9 | - |

| C4 | - | ~70 (t, J_CF ≈ 25 Hz) |

| H5ax, H5eq | ~1.7 - 2.1 | - |

| C5 | - | ~30 |

| H6ax, H6eq | ~2.1 - 2.7 | - |

Reaction Mechanism Elucidation for Synthetic Pathways and Reactivity Patterns

While specific computational studies on the synthesis of this compound are not extensively detailed in publicly available literature, the general synthetic strategies for producing fluorinated piperidines provide a framework for theoretical investigation. nih.gov Computational chemistry, particularly through the use of Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

One plausible synthetic approach to fluorinated piperidines involves the hydrogenation of corresponding fluoropyridine precursors. acs.org A theoretical study of this reaction would typically involve mapping the potential energy surface for the catalytic hydrogenation. This would begin with the adsorption of the fluoropyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Computational models can predict the most likely binding modes of the substrate and the energetic barriers for each hydrogenation step, thus clarifying the observed diastereoselectivity of the reaction. acs.org

Another established method for the synthesis of fluorinated piperidines is through a Prins-type cyclization, which can be promoted by reagents like DMPU/HF. researchgate.net A computational investigation into this mechanism would focus on the initial protonation of an aldehyde and the subsequent nucleophilic attack by an amine to form an intermediate that then undergoes cyclization. Key aspects to be modeled would include the role of the fluorinating reagent in both catalyzing the reaction and acting as the fluoride (B91410) source. The calculated energy barriers for the formation of different stereoisomers would help to explain the diastereoselectivity of the process.

Furthermore, computational studies can shed light on the reactivity patterns of this compound itself. For instance, the acidity of the hydroxyl proton and the nucleophilicity of the nitrogen atom can be quantitatively assessed through calculations of pKa and mapping of the molecular electrostatic potential (MEP). nih.gov These theoretical insights are crucial for predicting how the molecule will behave in subsequent synthetic transformations.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical activation energies for a key step in two different synthetic pathways to a fluorinated piperidine.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrogenation of a fluoropyridine (H addition) | DFT (B3LYP/6-31G*) | 15.2 |

| Prins-type cyclization (C-C bond formation) | DFT (M06-2X/def2-TZVP) | 12.8 |

This table is for illustrative purposes and the values are hypothetical.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Property Prediction (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based descriptors of a set of molecules with a particular endpoint, in this case, their chemical properties. While traditionally used for predicting biological activity, QSAR is equally valuable for forecasting physicochemical properties, which is of great importance for the handling, formulation, and environmental fate of chemicals. nih.govnih.gov For this compound, a QSAR model could be developed to predict properties such as its octanol-water partition coefficient (logP), water solubility, and boiling point.

The development of a QSAR model for predicting the chemical properties of a class of compounds including this compound would involve several key steps:

Data Set Curation: A dataset of structurally related fluorinated piperidines and other similar aliphatic fluorine-containing compounds with experimentally determined values for the chemical properties of interest would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors can be categorized as constitutional (e.g., molecular weight, number of fluorine atoms), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies). mdpi.com

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a mathematical relationship between the descriptors and the chemical property is established. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques.

For instance, a hypothetical QSAR model for predicting the logP of fluorinated piperidines might take the following linear form:

logP = c₀ + c₁(Number of F atoms) + c₂(Topological Polar Surface Area) + c₃*(Molecular Volume)

The coefficients (c₀, c₁, c₂, c₃) are determined through the regression analysis of the training set of molecules.

The following interactive table showcases a hypothetical dataset that could be used to build a QSAR model for predicting the octanol-water partition coefficient (logP) of a series of fluorinated piperidines.

| Compound | Number of F atoms | Topological Polar Surface Area (Ų) | Molecular Volume (ų) | Experimental logP |

| Compound 1 | 2 | 23.47 | 120.5 | 0.31 |

| Compound 2 | 1 | 23.47 | 115.2 | 0.85 |

| Compound 3 | 2 | 32.69 | 135.8 | -0.12 |

| Compound 4 | 3 | 23.47 | 125.1 | 0.55 |

| Compound 5 | 2 | 20.23 | 128.4 | 0.42 |

This table contains hypothetical data for illustrative purposes.

Such QSAR models, once validated, can provide rapid and cost-effective estimations of the chemical properties of new or untested compounds like this compound, aiding in their chemical assessment and application. nih.gov

Application As a Chiral Chemical Building Block and Synthon

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

There is a lack of specific examples in the scientific literature demonstrating the use of (R)-3,3-difluoro-1-methylpiperidin-4-ol in the enantioselective synthesis of complex organic molecules. Generally, chiral fluorinated piperidines are sought-after intermediates. For instance, related structures like cis-3-fluoropiperidin-4-ol (B2384693) have been synthesized enantioselectively and are prized as building blocks for medicinal chemistry. The synthesis of 4-substituted 3,3-difluoropiperidines has been explored, highlighting their potential as precursors to fluorinated gamma-amino acids. mdpi.com However, specific applications of the this compound enantiomer are not detailed.

Integration into Fluorine-Containing Heterocyclic Systems

While the integration of fluorinated piperidines into larger, more complex heterocyclic systems is a common strategy in drug discovery, specific instances involving this compound are not documented in published studies. The development of versatile synthetic strategies for incorporating fluorine into piperidine-containing ligands has been a focus of research to improve pharmacokinetic profiles. acs.org These strategies often aim to reduce the basicity of the piperidine (B6355638) nitrogen, a property that the 3,3-difluoro substitution pattern would also influence. chemrio.com

Role in the Creation of Chemically Diverse Scaffolds for Research Purposes

The creation of diverse chemical scaffolds is crucial for screening and identifying new biologically active compounds. Although this compound is commercially available, indicating its synthesis is feasible chemscene.comresearchgate.net, its specific use in generating diverse research scaffolds is not described in the literature. The broader class of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has been investigated for developing selective dopamine (B1211576) D4 receptor antagonists, demonstrating the utility of related fluorinated piperidine motifs.

Precursor for Advanced Chemical Probes and Tools in Chemical Biology Studies (excluding clinical applications)

Chemical probes are essential tools for studying biological systems. Fluorinated piperidines, particularly those labeled with isotopes like ¹⁸F, are used to develop imaging agents for positron emission tomography (PET). For example, ¹⁸F-labeled spirocyclic piperidine derivatives have been synthesized as promising agents for imaging σ1 receptors. chemscene.com While this compound possesses the necessary functionalities to be a precursor for such probes, there are no specific reports of its use for this purpose in the reviewed literature.

Potential as a Ligand or Catalyst Precursor in Asymmetric Synthesis

Chiral amines and alcohols are frequently employed as ligands for metal catalysts or as organocatalysts in asymmetric synthesis. The structure of this compound suggests potential in this area. However, there is no published research exploring its application as a ligand or catalyst precursor. The development of asymmetric organocatalysis often relies on the design of novel chiral scaffolds to achieve high enantio- and diastereoselectivity in chemical transformations.

Data Tables

Due to the absence of specific research findings for this compound in the reviewed scientific literature, no data tables on its applications can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。